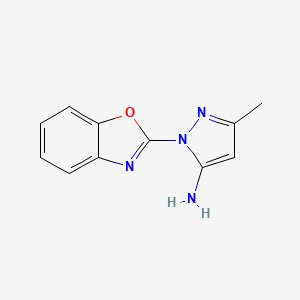

1-(1,3-benzoxazol-2-yl)-3-methyl-1H-pyrazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1,3-Benzoxazol-2-yl)-3-methyl-1H-pyrazol-5-amine is a heterocyclic compound that combines the structural features of benzoxazole and pyrazole. Benzoxazole is known for its broad substrate scope and functionalization potential, making it a valuable moiety in synthetic organic chemistry, medicinal chemistry, and industrial applications . Pyrazole, on the other hand, is recognized for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Méthodes De Préparation

The synthesis of 1-(1,3-benzoxazol-2-yl)-3-methyl-1H-pyrazol-5-amine typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, an FeCl3-catalyzed aerobic oxidation reaction can be employed, using toluene as a solvent at 110°C for 24 hours to achieve yields ranging from 50% to 96%, depending on the substitution . Industrial production methods often utilize nanocatalysts, metal catalysts, and ionic liquid catalysts to optimize yield and efficiency .

Analyse Des Réactions Chimiques

Diazotization and Coupling Reactions

The primary amine undergoes diazotization with nitrous acid (HNO₂/HCl) to form a diazonium intermediate. This intermediate participates in coupling reactions with active methylene compounds (e.g., diketones, β-ketoesters):

Mechanism :

-

Diazonium salt formation → electrophilic attack on enol tautomers of active methylene compounds → cyclization via dehydration.

Cyclocondensation Reactions

The amino group facilitates condensation with carbonyl-containing reagents to form larger heterocycles:

Structural Confirmation :

-

¹H NMR : Signals at δ 2.40–2.75 ppm (methyl groups), 5.57 ppm (pyrimidine CH), and 7.0–7.95 ppm (aromatic protons).

Functionalization via Urea Formation

The amine reacts with carbamates or chloroformates to form urea derivatives, enhancing biological activity:

Applications :

-

Urea derivatives exhibit enhanced binding to biological targets like NAMPT (nicotinamide phosphoribosyltransferase) .

Suzuki-Miyaura Cross-Coupling

Though not explicitly reported for this compound, similar benzoxazole derivatives undergo palladium-catalyzed coupling with aryl boronic acids to introduce aryl groups at the pyrazole C-4 position .

Mechanistic Insights

-

The benzoxazole ring’s electron-withdrawing nature directs electrophilic substitution to the pyrazole’s amino group.

-

Steric hindrance from the methyl group limits reactivity at pyrazole C-3, favoring C-5 functionalization .

This compound’s versatility in forming bioactive heterocycles underscores its utility in medicinal chemistry, particularly in anticancer and antimicrobial agent development .

Applications De Recherche Scientifique

Antitumor Activity

Research indicates that derivatives of 1-(1,3-benzoxazol-2-yl)-3-methyl-1H-pyrazol-5-amine exhibit significant antitumor activity. In a study assessing various synthesized compounds, certain derivatives demonstrated promising results against cancer cell lines, suggesting their potential as anticancer agents . The mechanism of action is believed to involve the inhibition of tumor cell proliferation and induction of apoptosis.

Antibacterial Properties

The compound has also been evaluated for its antibacterial properties. Studies have shown that it exhibits notable activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis reveals that modifications to the benzoxazole or pyrazole rings can enhance antibacterial efficacy . This makes it a candidate for developing new antimicrobial agents in an era of increasing antibiotic resistance.

Anticonvulsant Activity

In addition to its anticancer and antibacterial properties, some derivatives of this compound have been investigated for their anticonvulsant effects. Preliminary findings suggest that certain analogs can effectively reduce seizure activity in animal models, indicating potential therapeutic applications in treating epilepsy .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound derivatives:

Mécanisme D'action

The mechanism of action of 1-(1,3-benzoxazol-2-yl)-3-methyl-1H-pyrazol-5-amine involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparaison Avec Des Composés Similaires

Similar compounds to 1-(1,3-benzoxazol-2-yl)-3-methyl-1H-pyrazol-5-amine include:

1-(5,7-Dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline: Exhibits potent antibacterial and antioxidant activities.

6-(1,3-Benzoxazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-ones: Shows antimicrobial activity against Bacillus subtilis and Candida albicans.

The uniqueness of this compound lies in its combined structural features of benzoxazole and pyrazole, which confer a broad range of biological activities and synthetic versatility .

Activité Biologique

1-(1,3-benzoxazol-2-yl)-3-methyl-1H-pyrazol-5-amine (CAS Number: 926190-29-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.

- Molecular Formula : C11H10N4O

- Molecular Weight : 214.22 g/mol

- Structure : The compound consists of a benzoxazole moiety linked to a pyrazole ring, which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound.

In Vitro Studies

A study conducted on derivatives of benzoxazole indicated that compounds with similar structures exhibited significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 6.25 µg/mL to 50 µg/mL depending on the specific derivative and substituents present .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 25 |

| Compound B | S. aureus | 12.5 |

| Compound C | Bacillus subtilis | 6.25 |

The antimicrobial activity is likely attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. Additionally, the presence of electron-donating groups in the structure enhances the interaction with bacterial enzymes, leading to increased potency .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies.

Cell Line Studies

In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The IC50 values ranged from 0.42 µM to 20.64 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

The compound's anticancer effects are believed to involve apoptosis induction and cell cycle arrest at the G1/S phase, which prevents cancer cell proliferation. Molecular docking studies suggest that it interacts with key proteins involved in cell survival pathways .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent.

Case Studies

A recent study evaluated the anti-inflammatory effects of related benzoxazole derivatives in models of colitis. The results indicated a significant reduction in inflammatory markers and improvement in histopathological scores when treated with these compounds .

Propriétés

IUPAC Name |

2-(1,3-benzoxazol-2-yl)-5-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c1-7-6-10(12)15(14-7)11-13-8-4-2-3-5-9(8)16-11/h2-6H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQSSKWDMYAHCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=NC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.